2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate
Description
Properties
IUPAC Name |
2-isothiocyanato-1-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAKOFXQJBKGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dithiocarbamate Formation from Aromatic Amines
The most prevalent approach involves the conversion of aromatic amines, such as 2-methyl-5-(trifluoromethyl)aniline, into their corresponding dithiocarbamate salts, followed by desulfurization to yield the isothiocyanate. This method is favored for its high yield and scalability.
$$
\text{ArNH}2 + \text{CS}2 + \text{Base} \rightarrow \text{ArNCS}2^- + \text{BaseH}^+
$$
$$
\text{ArNCS}2^- \xrightarrow[\text{Desulfurizing reagent}]{} \text{ArNCS}
$$
Synthesis Procedure
Step 1: Formation of Dithiocarbamate Salt
Aromatic amine (e.g., 2-methyl-5-(trifluoromethyl)aniline) is reacted with carbon disulfide (CS₂) in the presence of an inorganic base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction occurs in aqueous or mixed solvent systems, typically at room temperature or slightly elevated temperatures (20–40°C).
Step 2: Desulfurization to Isothiocyanate
The in situ generated dithiocarbamate salt is then treated with a desulfurizing reagent, commonly chlorinating agents like thiophosgene (CSCl₂), trichloromethanesulfenyl chloride (TCT), or alternative reagents such as p-toluenesulfonyl chloride (TsCl). The desulfurization step often involves cooling (0°C) to control reactivity and prevent side reactions.
A typical synthesis involves reacting 2-methyl-5-(trifluoromethyl)aniline with CS₂ and NaOH in water, followed by addition of TCT in dichloromethane (DCM). After stirring and basification, the product is isolated via extraction and purification, often by column chromatography.
Reaction Conditions and Yields
This method is advantageous because it avoids the use of highly toxic reagents like thiophosgene by employing alternative desulfurizing agents, thus enhancing safety.
Modern One-Pot Synthesis Approaches
In Situ Generation of Isothiocyanates
Recent advances have introduced one-pot protocols that streamline synthesis, reducing steps, time, and waste. These methods typically involve the in situ formation of dithiocarbamate salts followed by direct desulfurization, often under aqueous conditions.
- Use of thiocarbonyl transfer reagents such as chlorothionoformate derivatives.
- Desulfurization with reagents like TCT or thiourea derivatives.
- Reaction conditions optimized for electron-deficient or hindered aromatic amines.
Specific Protocols
Reaction of Aromatic Amine with CS₂ and Base:
Similar to conventional methods, but optimized for rapid formation of dithiocarbamate salts, often at room temperature.
-
Addition of TCT in dichloromethane at 0°C, followed by basification with NaOH to facilitate product isolation.
- The use of K₂CO₃ as the base significantly improves yields.
- The overall process can reach yields of up to 98% under optimal conditions.
- Reaction times are shortened, and environmental impact is minimized by avoiding solvents during the initial steps.
Data Summary
| Parameter | Conditions | Yield (%) | References |
|---|---|---|---|
| Base | K₂CO₃ or NaOH | Room temp | ,, |
| Desulfurizing reagent | TCT or alternative (e.g., TsCl) | 0°C–25°C | ,, |
| Solvent | Dichloromethane, sometimes solvent-free | — | ,, |
Alternative Reagents and Methods
Use of Thiocarbonyl Transfer Reagents
Chlorothionoformate derivatives have been employed as thiocarbonyl transfer reagents, enabling high-yield synthesis of isothiocyanates from primary amines, including electron-deficient aromatic amines like 2-methyl-5-(trifluoromethyl)aniline. These reagents facilitate a one-pot process, reducing waste and reaction steps.
Desulfurization with Thiourea and Related Reagents
Thiourea and other sulfur transfer reagents have been used for desulfurization, often under reflux conditions, to produce the target isothiocyanate. However, these methods may generate more by-products and require extensive purification.
Summary of Key Findings and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Thioureas: Formed by reaction with amines.
Thiocarbamates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by oxidation.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its ability to react with amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Electrophilicity: The trifluoromethyl group at the 5-position strongly withdraws electrons, increasing the electrophilicity of the isothiocyanate group (-N=C=S). However, substituents at the 2-position modulate this effect: Fluoro (): Further enhances electrophilicity due to its inductive electron-withdrawing nature, enabling rapid nucleophilic attacks (e.g., in imidazole synthesis). Chloro (): Similar to fluoro but with slightly lower electronegativity; however, its larger atomic size may improve stability in certain solvents.
Steric Effects : The methyl group introduces steric hindrance, which may limit access to the isothiocyanate group in bulky reaction environments. In contrast, the smaller F and Cl substituents minimize such effects .
Analytical Data Comparison
Biological Activity
2-Methyl-5-(trifluoromethyl)phenyl isothiocyanate (MFTPI) is an organic compound notable for its unique molecular structure, featuring a trifluoromethyl group attached to a phenyl ring with a methyl substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial properties, and modulation of inflammatory responses.
- Molecular Formula : C₉H₆F₃N₁S
- Molecular Weight : Approximately 217.209 g/mol
- Physical State : Clear yellow liquid, moisture-sensitive, and hydrolyzes in water.
Anticancer Properties
Research indicates that isothiocyanates, including MFTPI, exhibit significant anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action typically involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : A study evaluated the effects of MFTPI on human cancer cell lines using the NCI-60 screening program. Results demonstrated that MFTPI had a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective cytotoxicity against several tested lines .
Antimicrobial Effects
MFTPI has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains and fungi, potentially making it useful in developing new antimicrobial agents.
- Research Findings : In vitro tests showed that MFTPI inhibited the growth of various pathogenic bacteria, indicating its potential as a novel antimicrobial agent.
Anti-inflammatory Activity
The compound has been studied for its effects on inflammation and oxidative stress. Isothiocyanates are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Mechanism : MFTPI may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby reducing inflammation in cellular models.
Interaction with Biological Molecules
MFTPI interacts with various biological molecules, leading to significant biochemical effects. These interactions can result in enzyme inhibition and modulation of signaling pathways associated with cancer progression.
| Interaction Type | Biological Effect |
|---|---|
| Enzyme Inhibition | Modulation of metabolic pathways |
| Cytokine Modulation | Reduction of inflammatory responses |
| Apoptosis Induction | Promotion of programmed cell death in tumors |
Structural Comparisons
MFTPI shares structural similarities with other isothiocyanates, which can influence its biological activity. Below is a comparison table highlighting notable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | C₉H₆ClF₃N₁S | Contains chlorine instead of methyl group |
| 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | C₉H₈F₃N₁S | Different methyl positioning on the phenyl ring |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C₉H₂F₆N₁S | Features two trifluoromethyl groups enhancing reactivity |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate, and how can reaction conditions be optimized?
The synthesis of aryl isothiocyanates typically involves reacting aryl amines with thiophosgene or its safer alternatives (e.g., carbon disulfide with iodine or sulfur monochloride). For derivatives like 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate, a two-step approach is common:
- Step 1 : Prepare the aryl amine precursor (e.g., 2-Methyl-5-(trifluoromethyl)aniline) via nitration, alkylation, or trifluoromethylation of a parent aromatic compound.
- Step 2 : Convert the amine to the isothiocyanate using thiophosgene in anhydrous dichloromethane under reflux (0–5°C, 2–4 hours). Alternatively, use carbon disulfide with iodine and a base (e.g., KOH) in dimethylformamide (DMF) to generate the intermediate dithiocarbamate, followed by acid hydrolysis .
Optimization Tips : - Control temperature rigorously to avoid side reactions (e.g., thiourea formation).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or FT-IR for the disappearance of the NH₂ stretch (~3400 cm⁻¹) and emergence of the N=C=S stretch (~2050 cm⁻¹) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- FT-IR Spectroscopy : Confirm the isothiocyanate group via the characteristic N=C=S stretch at 2050–2100 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.4 ppm for substituted phenyl groups) and methyl/trifluoromethyl substituents (e.g., δ ~2.5 ppm for CH₃; CF₃ signals may split due to coupling with adjacent protons) .
- Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., m/z ~247 for C₉H₆F₃NS) and fragmentation patterns consistent with loss of NCS or CF₃ groups .
- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
Advanced: How can this compound be used to derivatize amino-functionalized surfaces for XPS/NEXAFS analysis?
2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate reacts selectively with primary amines (-NH₂) on surfaces (e.g., amino siloxane-modified silicon or gold substrates).
Methodology :
Surface Activation : Clean the substrate (e.g., plasma treatment for SiO₂) and functionalize with (3-aminopropyl)triethoxysilane (APTES).
Derivatization : Immerse the substrate in a 1–5 mM solution of the isothiocyanate in anhydrous DMF at 25°C for 12–24 hours.
Analysis : Use XPS to detect sulfur (S 2p, ~164 eV) and fluorine (F 1s, ~689 eV) signals, confirming successful coupling. NEXAFS can reveal orientation of the aromatic ring via π* resonances .
Note : Hydrolysis-prone surfaces require inert conditions; excess reagent must be removed via sonication in ethanol .
Advanced: What are the stability considerations for long-term storage of this compound?
- Moisture Sensitivity : The N=C=S group hydrolyzes in water to form thioureas. Store under argon in sealed vials with molecular sieves (3Å) .
- Temperature : Stable at –20°C for >1 year; avoid repeated freeze-thaw cycles.
- Light : Protect from UV exposure to prevent photolytic decomposition (observe amber glassware).
Validation : Periodically check purity via NMR or FT-IR; degradation products (e.g., NH₂ groups) appear as new peaks at ~3300 cm⁻¹ .
Advanced: How can researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or MS data may arise from solvent effects, impurities, or isotopic patterns (e.g., ¹³C satellites for CF₃ groups).
Troubleshooting Steps :
Reproduce Conditions : Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration.
Spiking Experiments : Add a known reference compound (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to confirm peak assignments .
High-Resolution MS : Use HR-MS to distinguish between isobaric fragments (e.g., C₉H₆F₃NS vs. C₁₀H₅F₃NO) .
Advanced: What catalytic applications exist for thioureas derived from this compound?
Thioureas synthesized from 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate (e.g., by reaction with chiral amines) serve as hydrogen-bond-donor catalysts in asymmetric reactions:
- Example : Catalyze Henry reactions (nitroaldol) between aldehydes and nitroalkanes.
Protocol :
Synthesize the thiourea catalyst by reacting the isothiocyanate with a chiral amine (e.g., (R)-1-phenylethylamine) in THF at 0°C.
Optimize enantioselectivity by varying solvent (toluene > CH₂Cl₂) and temperature (–40°C to RT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
